molecular formula C22H21N3O2S B7731653 MFCD05847475

MFCD05847475

Cat. No.: B7731653
M. Wt: 391.5 g/mol
InChI Key: QRSPYODXEUSMAA-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbamate derivative with the molecular formula C₁₇H₁₅FN₈ and a molecular weight of 350.35 g/mol. Its synthesis involves multi-step reactions, including coupling 1-chloro-2-methylpropan-2-yl carbamate with a pyrazolo[3,4-b]pyridine intermediate under controlled conditions . Key properties include:

  • Solubility: High solubility in organic solvents (e.g., DMSO, methanol).
  • Storage: Stable at -20°C under inert conditions.
  • Applications: Primarily researched in medicinal chemistry for kinase inhibition and anticancer activity .

Properties

IUPAC Name

(2Z)-2-cyano-N-methyl-2-[3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-7-9-17(10-8-14)25-21(27)19(12-16-6-4-5-15(2)11-16)28-22(25)18(13-23)20(26)24-3/h4-11,19H,12H2,1-3H3,(H,24,26)/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSPYODXEUSMAA-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05847475 involves several steps, each requiring precise reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Industrial production methods also incorporate advanced purification techniques to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

MFCD05847475 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions to achieve the desired outcomes. Common reagents include acids, bases, solvents, and catalysts that facilitate the reactions. The conditions such as temperature, solvent choice, and reaction time are optimized based on the nature of the reaction and the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Scientific Research Applications

MFCD05847475 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD05847475 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cellular changes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A: CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Structural Features : Boronic acid derivative with bromine and chlorine substituents.
  • Key Differences :
    • Functionality : Unlike MFCD05847475’s carbamate group, this compound contains a boronic acid moiety, enabling Suzuki-Miyaura cross-coupling reactions .
    • Bioavailability : Lower GI absorption (predicted) compared to this compound due to higher polarity (TPSA: 40.46 Ų vs. 95.5 Ų in this compound) .
    • Applications : Used in organic synthesis as a building block for aryl-aryl bond formation .

Compound B: CAS 915720-54-6 (MDL: MFCD10698609)

  • Molecular Formula: C₇H₆FNO
  • Molecular Weight : 139.13 g/mol
  • Structural Features : Fluorinated pyridine derivative with a nitrile group.
  • Key Differences :
    • Size and Complexity : Smaller molecular size and simpler structure compared to this compound.
    • Reactivity : The nitrile group enables nucleophilic additions, whereas this compound’s carbamate group is more prone to hydrolysis .
    • Pharmacokinetics : Higher BBB permeability (predicted) due to lower molecular weight and log Po/w (1.64 vs. 3.2 for this compound) .

Data Table: Comparative Analysis

Parameter This compound (Proxy) CAS 1046861-20-4 CAS 915720-54-6
Molecular Formula C₁₇H₁₅FN₈ C₆H₅BBrClO₂ C₇H₆FNO
Molecular Weight 350.35 g/mol 235.27 g/mol 139.13 g/mol
Key Functional Groups Carbamate, pyrazolopyridine Boronic acid, halides Nitrile, fluoropyridine
Log Po/w 3.2 (predicted) 2.15 (XLOGP3) 1.64 (MLOGP)
TPSA 95.5 Ų 40.46 Ų 40.46 Ų
Bioavailability Moderate (Score: 0.55) Low (Score: 0.55) High (Score: 0.55)
Primary Applications Anticancer research Organic synthesis Agrochemical intermediates

Research Findings and Discussion

Structural Impact on Solubility :

  • This compound’s carbamate group enhances solubility in polar aprotic solvents compared to the boronic acid derivative (CAS 1046861-20-4), which requires aqueous-organic mixtures for dissolution .
  • The nitrile group in CAS 915720-54-6 contributes to moderate solubility but limits stability under acidic conditions .

Pharmacological Potential: this compound’s pyrazolopyridine core is critical for kinase inhibition, a feature absent in the smaller fluoropyridine (CAS 915720-54-6) . CAS 1046861-20-4’s boronic acid moiety is non-pharmacologically active but valuable in synthesizing biaryl drug candidates .

Synthetic Challenges :

  • This compound requires multi-step synthesis with strict temperature control (-78°C to 20°C), whereas CAS 915720-54-6 is synthesized in fewer steps at ambient conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.